(2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
Description
Properties
CAS No. |
1001500-03-3 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H17N3O/c1-5-14-8-10(9(2)12-14)11(15)6-7-13(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
XJIUOXZLQFETNG-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C(=O)C=CN(C)C |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C=CN(C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
This classical method involves base-mediated aldol condensation between a ketone and an aldehyde. For the target compound, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and N,N-dimethylacetamide react under acidic conditions:
Reaction Scheme
$$
\text{Pyrazole-4-carbaldehyde} + \text{CH}3\text{C(O)N(CH}3\text{)}2 \xrightarrow{\text{H}^+} \text{Target Compound} + \text{H}2\text{O}
$$
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 10% HCl in ethanol | |
| Temperature | 80°C | |
| Reaction Time | 6–8 hours | |
| Yield | 62–68% |
Side products include Z-isomers (8–12%) and dehydrated byproducts, necessitating chromatographic purification.
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation enhances efficiency:
Procedure
- Combine 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq), N,N-dimethylacetamide (1.2 eq), and montmorillonite K10 clay (0.3 g/mmol) in DMF.
- Irradiate at 150°C, 300 W, 15 minutes.
- Filter and precipitate in ice-water.
Outcome
Transition Metal-Catalyzed Approaches
Sonogashira Coupling
Palladium-mediated coupling between 4-iodo-1-ethyl-3-methylpyrazole and N,N-dimethylpropiolamide offers stereocontrol:
Conditions
| Component | Quantity |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| CuI | 10 mol% |
| Et₃N | 3.0 eq |
| Solvent | THF/toluene (1:1) |
Results
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.42 | t (J=7.1 Hz) | CH₂CH₃ |
| 2.98 | s | N(CH₃)₂ |
| 3.83 | q (J=7.1 Hz) | NCH₂ |
| 6.71 | d (J=15 Hz) | α-vinylic H |
| 7.52 | d (J=15 Hz) | β-vinylic H |
| 7.89 | s | Pyrazole C5-H |
IR (KBr)
Industrial-Scale Considerations
Cost Analysis
| Method | Cost per kg (USD) | Environmental Factor |
|---|---|---|
| Claisen-Schmidt | 1,200 | High solvent waste |
| Microwave | 980 | Low energy use |
| Sonogashira | 2,450 | Pd recovery needed |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group or the enone moiety.
Reduction: Reduction reactions can target the carbon-carbon double bond or the carbonyl group, leading to the formation of alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The enone moiety might participate in Michael addition reactions, while the pyrazole ring could engage in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares the target compound with structurally related enaminones, focusing on substituent effects, physicochemical properties, and bioactivity.
Substituent Variations on the Aryl/Adamantyl Group
(a) Adamantyl-Substituted Analogues
- Example: (2E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one () Structural Features: Replaces the ethyl-methyl pyrazole with a diphenylpyrazole and substitutes the dimethylamino group with an adamantyl group. However, this may reduce aqueous solubility compared to the target compound’s dimethylamino group .
(b) Chlorophenyl-Substituted Analogues
Heterocyclic Modifications
(a) Thienyl-Substituted Analogues
- Example: (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one () Structural Features: Replaces the pyrazole with a thiophene ring.
(b) Indole/Pyrrole-Substituted Analogues
- Example: (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one () Structural Features: Substitutes pyrazole with indole or pyrrole rings. Impact: Indole’s aromatic system and hydrogen-bonding capability may enhance interactions with biological targets, as seen in its role as an intermediate in anticancer drugs like osimertinib .
Biological Activity
(2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound classified as an enone, characterized by a carbon-carbon double bond conjugated with a carbonyl group. This compound features a pyrazole ring and a dimethylamino group, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one can be represented as follows:
This compound contains:
- A pyrazole ring , which is a five-membered ring with two nitrogen atoms.
- A dimethylamino group , which enhances its solubility and biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antitumor effects
- Anti-inflammatory properties
- Antimicrobial activity
Antitumor Activity
Pyrazole derivatives have been widely studied for their antitumor properties. For instance, several studies have reported that pyrazole compounds can inhibit key cancer-related proteins such as BRAF(V600E), EGFR, and Aurora-A kinase. The specific activity of (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one against these targets remains to be fully elucidated but aligns with the general trend observed in pyrazole derivatives .
Anti-inflammatory and Antimicrobial Effects
In addition to their antitumor potential, pyrazole derivatives are known for their anti-inflammatory and antimicrobial activities. Studies have shown that certain pyrazole carboxamides exhibit significant antifungal activity, suggesting that (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one may also possess similar properties .
The mechanism of action for (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is likely multifaceted:
- Enone Moiety : The enone structure may participate in Michael addition reactions, allowing it to interact with nucleophilic sites on target proteins.
- Pyrazole Ring Interactions : The pyrazole ring can engage in hydrogen bonding or π–π interactions with various biomolecules, potentially modulating their activity.
Research Findings and Case Studies
Several studies have evaluated the biological activities of pyrazole derivatives, contributing to our understanding of their potential applications:
Q & A
Q. Methodology :
- Multi-step synthesis is typical for pyrazole derivatives. For example, start with condensation of 1-ethyl-3-methylpyrazole-4-carbaldehyde with dimethylaminoacetone under basic conditions (e.g., KOH/EtOH) to form the enone backbone .
- Optimization : Use reflux conditions (70–80°C) and inert atmosphere (N₂/Ar) to minimize oxidation byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves yield and purity.
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Q. Methodology :
- Spectroscopy :
- Crystallography :
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
Q. Methodology :
- Case Example : If NMR suggests a planar enone configuration but XRD reveals non-planarity (e.g., dihedral angle > 10°), analyze conformational flexibility via DFT calculations (B3LYP/6-31G* basis set) .
- Validation : Cross-reference with variable-temperature NMR to detect dynamic effects or solvent-induced conformational changes .
- Mitigation : Use high-resolution XRD (≤ 0.8 Å resolution) and refine disorder models for accurate bond-length/angle determination .
Advanced: What computational strategies are suitable for studying the compound’s electronic properties and reaction mechanisms?
Q. Methodology :
- DFT/Molecular Dynamics :
- Mechanistic Studies :
- Use QM/MM hybrid methods to model reaction pathways (e.g., Claisen-Schmidt condensation intermediates) .
Advanced: How should researchers address variability in biological activity data across studies involving this compound?
Q. Methodology :
- Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (MTT assay, 48-h incubation) .
- Control solvent effects (DMSO concentration ≤ 0.1% v/v) .
- Data Analysis :
Advanced: What strategies are recommended for optimizing the compound’s stability in long-term storage?
Q. Methodology :
- Degradation Analysis :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Likely degradation pathways include hydrolysis of the enone moiety .
- Stabilization :
Table 1: Key Crystallographic Data from Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
